1H-Indole-3-acetyl Chloride: A Technical Guide to Properties, Synthesis & Reactivity
1H-Indole-3-acetyl Chloride: A Technical Guide to Properties, Synthesis & Reactivity
This guide details the chemical properties, synthesis, and handling of 1H-Indole-3-acetyl chloride , a critical but notoriously unstable electrophilic intermediate in the synthesis of indole alkaloids and tryptamine-based pharmaceuticals.[1]
[1][2]
CAS: 50720-05-3 | Formula: C₁₀H₈ClNO | MW: 193.63 g/mol [1][2][3]
Introduction: The Transient Electrophile
1H-Indole-3-acetyl chloride (IAA-Cl) serves as the activated acylating equivalent of Indole-3-acetic acid (IAA).[2] While IAA is a ubiquitous auxin with robust stability, its acid chloride derivative is highly reactive and prone to degradation. In medicinal chemistry, IAA-Cl is the gateway to synthesizing tryptamine derivatives , melatonin analogues , and indomethacin-like NSAIDs .[1]
Critical Insight: Unlike stable benzoyl chlorides, IAA-Cl possesses an electron-rich indole nucleus that can act as an internal nucleophile.[2] This creates a risk of intermolecular polymerization or self-acylation at the C2 position under acidic conditions.[2] Consequently, in situ generation is not just a convenience—it is often a necessity for high-yield applications.[2]
Physicochemical Profile
The physical data for IAA-Cl is often sparse in literature because it is rarely isolated for long-term storage.[2]
| Property | Value / Description | Technical Note |
| Physical State | Crystalline solid or oil (purity dependent) | Often appears as a dark oil due to trace decomposition.[2] |
| Melting Point | Not definitively established (Decomposes) | Literature values vary; typically handled as a solution.[2] |
| Solubility | Soluble in DCM, THF, Et₂O | Reacts violently with protic solvents (Water, MeOH, EtOH).[1] |
| Stability | Low | Hydrolyzes rapidly in moist air.[2] Darkens/polymerizes at RT.[2] |
| Reactivity | High (Electrophile) | Susceptible to nucleophilic attack at carbonyl; Indole C2 is nucleophilic.[2] |
Stability & Degradation Mechanism
The indole nitrogen lone pair donates electron density into the ring, making C3 and C2 nucleophilic. In the presence of the acid chloride (an electrophile) and trace HCl (byproduct of synthesis), the compound can undergo acid-catalyzed dimerization .
Storage Rule: If isolation is required, store at -20°C under Argon/Nitrogen in a sealed vessel.
Synthesis & Preparation Protocols
Causality in Reagent Choice:
-
Thionyl Chloride (SOCl₂): The classic reagent.[2] Effective but produces SO₂ and HCl, which creates a highly acidic environment that promotes indole polymerization.[2]
-
Oxalyl Chloride ((COCl)₂): The preferred method for sensitive indoles.[2] It allows reaction at lower temperatures (0°C to RT) and produces volatile byproducts (CO, CO₂, HCl), facilitating easier workup or direct use (one-pot).[1]
Protocol: In Situ Generation via Oxalyl Chloride
This protocol minimizes thermal stress and acid exposure.[2]
Materials:
Step-by-Step Workflow:
-
Suspension: Charge a flame-dried flask with Indole-3-acetic acid and anhydrous DCM under N₂ atmosphere. The acid will likely be a suspension.[2]
-
Activation: Cool the mixture to 0°C . Add catalytic DMF.[2]
-
Chlorination: Add Oxalyl chloride dropwise over 15 minutes. Gas evolution (CO/CO₂) will be observed.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear/homogeneous, indicating conversion to the acid chloride.
-
Purification (Evaporation): Concentrate the solution in vacuo (rotary evaporator) at low temperature (<30°C) to remove excess oxalyl chloride.
-
Utilization: Re-dissolve the residue immediately in fresh anhydrous DCM for the subsequent coupling step.
Self-Validating Check: The transition from a suspension to a clear solution is the visual endpoint. If the solution turns pitch black or tarry, polymerization has occurred (likely due to moisture or excess heat).
Reactivity & Mechanistic Pathways[2][4][5][6][7]
IAA-Cl is primarily utilized for Nucleophilic Acyl Substitution .[2] The chloride is a potent leaving group, allowing weak nucleophiles (anilines, hindered alcohols) to attack the carbonyl.[1]
Key Reaction Pathways[2][4][8]
-
Amidation: Reaction with primary/secondary amines to form Indole-3-acetamides.[2]
-
Esterification: Reaction with alcohols to form esters (often requires base scavenger like Et₃N).[2]
-
Friedel-Crafts Acylation: Can acylate electron-rich aromatics (e.g., in the synthesis of bis-indole alkaloids).[2]
Visualization: Synthesis and Divergent Reactivity
The following diagram illustrates the generation of IAA-Cl and its downstream applications.
Caption: Pathway showing the activation of Indole-3-acetic acid and its divergent fates: productive coupling vs. degradation.[1]
Experimental Application: Synthesis of an Indole-3-acetamide[2]
This protocol demonstrates the synthesis of a generic amide derivative, a common step in drug discovery libraries.
Reagents:
-
Freshly prepared 1H-Indole-3-acetyl chloride (approx 1.0 mmol) in DCM.[2]
-
Target Amine (1.1 eq).[2]
-
Triethylamine (Et₃N) or DIPEA (1.5 eq) as an HCl scavenger.[2]
Methodology:
-
Preparation: Dissolve the amine and Et₃N in anhydrous DCM in a separate flask.
-
Addition: Cool the amine solution to 0°C . Slowly add the solution of IAA-Cl (from Section 3) via syringe/cannula.[2]
-
Why? Adding the acid chloride to the amine (inverse addition) ensures the amine is always in excess, minimizing the formation of di-acylated byproducts.[1]
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours.
-
Quench: Add saturated NaHCO₃ solution to quench unreacted acid chloride and neutralize HCl salts.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Handling, Storage, and Safety (E-E-A-T)
Safety Warning: 1H-Indole-3-acetyl chloride is corrosive and a lachrymator .[2] It reacts violently with water to release HCl gas.[2]
Best Practices Checklist:
-
Moisture Exclusion: All glassware must be oven-dried.[2] Use a positive pressure of Nitrogen or Argon.[2]
-
Solvent Quality: Use only anhydrous solvents (DCM, THF). Stabilizers in THF (BHT) generally do not interfere, but water content is critical.[2]
-
Waste Disposal: Quench excess acid chloride with methanol or bicarbonate solution before disposal.[2] Do not pour directly into aqueous waste streams.[2][4][5]
Storage Hierarchy:
-
Immediate Use (Recommended): Generate and use within 2-4 hours.
-
Short Term (<24h): Solution in anhydrous DCM at -20°C.
-
Long Term: Not recommended.[2] If necessary, isolate as solid, seal under Argon, and store at -80°C.
References
-
Sigma-Aldrich. (2024).[2] 1H-Indole-3-acetyl chloride Product Specification & CAS 50720-05-3 Data. Retrieved from
-
PubChem. (2024).[2] Compound Summary: 1H-Indole-3-acetyl chloride (CID 12219383).[2][6] National Library of Medicine.[2] Retrieved from
-
Okauchi, T., et al. (2000).[2][7] A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides. Organic Letters, 2(10), 1485–1487. (Cited for context on indole acylation reactivity). Retrieved from
-
Thermo Fisher Scientific. (2018).[2] Acetyl Chloride Safety Data Sheet (SDS). (General handling for acetyl chlorides). Retrieved from
Sources
- 1. CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Page loading... [guidechem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. wcu.edu [wcu.edu]
- 6. 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
